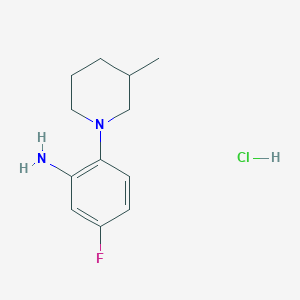

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride

Descripción general

Descripción

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride: is a chemical compound with the molecular formula C12H18ClFN2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position and a 3-methylpiperidin-1-yl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 5-fluoroaniline, undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The resulting 2-amino-5-fluoroaniline is then reacted with 3-methylpiperidine under basic conditions to form the desired product.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the fluorine-substituted aniline ring can yield various reduced products, depending on the reducing agent used.

Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Various reduced aniline derivatives.

Substitution: Functionalized aniline derivatives with additional substituents on the aromatic ring.

Aplicaciones Científicas De Investigación

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Methylpiperidin-1-yl)aniline: Lacks the fluorine substitution, resulting in different chemical properties and biological activity.

5-Fluoro-2-(piperidin-1-yl)aniline: Similar structure but without the methyl group on the piperidine ring, affecting its steric and electronic properties.

5-Fluoro-2-(3-methylpiperidin-1-yl)benzamide: Contains an amide group instead of an amine, leading to different reactivity and applications.

Uniqueness

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is unique due to the presence of both the fluorine atom and the 3-methylpiperidin-1-yl group. This combination imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and development.

Actividad Biológica

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride (CAS: 1052529-99-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, pharmacological profiles, and its applications in research and medicine.

Chemical Structure and Properties

This compound features a molecular formula of C12H18ClFN2 and a molar mass of 244.74 g/mol. The compound consists of an aniline backbone substituted with a fluorine atom at the 5-position and a 3-methylpiperidin-1-yl group at the 2-position. Its melting point ranges from 157 to 161 °C, and it is classified as an irritant .

Synthesis

The synthesis of this compound generally involves several key steps:

- Nitration : The starting material, 5-fluoroaniline, is nitrated to introduce a nitro group at the 2-position.

- Reduction : The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

- Substitution : The resulting product is reacted with 3-methylpiperidine under basic conditions.

- Hydrochloride Formation : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity as either inhibitors or activators depending on the specific context of use .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer activity. For instance, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that modifications in their structure can lead to improved biological efficacy .

Opioid Receptor Interaction

Research has highlighted the potential for compounds similar to this compound to interact with opioid receptors. A study on related piperidine derivatives demonstrated binding affinities ranging from 4 nM to over 850 nM for μ-opioid receptors, indicating that structural modifications can significantly influence receptor affinity and selectivity .

Research Applications

This compound is utilized in various research applications:

- Pharmaceutical Development : It serves as a precursor in synthesizing more complex organic molecules and potential therapeutic agents.

- Biological Assays : The compound is studied for its effects on cellular signaling pathways and enzyme activity modulation .

Case Study 1: Anticancer Activity

In vitro studies conducted on cancer cell lines demonstrated that certain derivatives of piperidine exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin. These findings suggest that further exploration into the structure–activity relationship (SAR) could yield potent anticancer agents based on this scaffold .

Case Study 2: Opioid Receptor Binding

A comparative analysis of various piperidine derivatives indicated that the introduction of fluorine at specific positions could enhance binding affinity to μ-opioid receptors by twofold or more. This highlights the importance of fluorination in optimizing drug-like properties for pain management applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Binding Affinity (nM) | Notes |

|---|---|---|---|

| This compound | Fluorine at 5-position; piperidine ring | TBD | Potential opioid receptor modulator |

| 2-(3-Methylpiperidin-1-yl)aniline | Lacks fluorine substitution | TBD | Different biological properties |

| 5-Fluoro-2-(piperidin-1-yl)aniline | Similar structure without methyl group | TBD | Affects steric properties |

Propiedades

IUPAC Name |

5-fluoro-2-(3-methylpiperidin-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZVOVZVEMAWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1185302-63-9 | |

| Record name | Benzenamine, 5-fluoro-2-(3-methyl-1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.